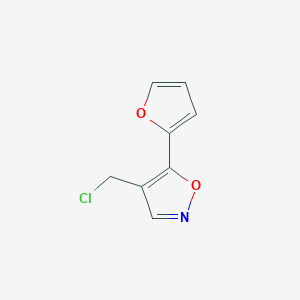
N-hexadecylacetamide
Overview
Description
N-Hexadecylacetamide, also known as Acetamide, N-hexadecyl-, is a chemical compound with the molecular formula C18H37NO . It has an average mass of 283.492 Da and a monoisotopic mass of 283.287506 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 37 hydrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20/h3-17H2,1-2H3,(H,19,20) .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a dry place, sealed, at room temperature .Scientific Research Applications
Chemical Differentiating Agents
Research has explored the efficacy of various amides, including hexamethylenebis[acetamide] (HMBA) analogs, in inducing differentiation of tumor cells into non-malignant phenotypes. These studies are significant in the context of N-hexadecylacetamide due to the structural similarities with HMBA and its analogs. For instance, a study by Haces, Breitman, and Driscoll (1987) found that HMBA and its derivatives can induce differentiation in the HL-60 human promyelocytic leukemia cell line, suggesting potential applications in cancer treatment and the significance of structural variations in these compounds (Haces, Breitman, & Driscoll, 1987).
Inducers of Erythroleukemic Differentiation
Another aspect of research is the investigation of compounds structurally related to HMBA for their erythroid differentiation-inducing activity in murine erythroleukemia cells. A study by Reuben et al. (1978) emphasized the role of hydrophilic and hydrophobic portions in these molecules, as well as a planar portion, in achieving maximal activity. The study's focus on the structural requirements for inducing activity highlights the relevance of exploring this compound's properties in similar contexts (Reuben et al., 1978).
Phase II Clinical Trials
In the realm of clinical trials, HMBA has been tested for its efficacy in treating myelodysplastic syndrome (MDS) and acute myelogenous leukemia (AML). Studies like that of Andreeff et al. (1992) showed that HMBA induced complete and partial remissions in some patients, providing insights into its potential therapeutic applications and the importance of exploring similar compounds (Andreeff et al., 1992).
N,N-Dimethylformamide and N,N-Dimethylacetamide Reagents
The role of N,N-Dimethylformamide and N,N-Dimethylacetamide as multipurpose reagents has been highlighted in recent literature. A review by Le Bras and Muzart (2018) covers their application in synthesizing various compounds, which could extend to the exploration of this compound's utility in similar contexts (Le Bras & Muzart, 2018).
Effects on Hematopoietic Progenitors
The impact of HMBA on hematopoietic progenitors, both normal and myelodysplastic, has been studied to evaluate its therapeutic potential. A study by Rowinsky et al. (1990) found that HMBA inhibited the growth of these progenitors, shedding light on its potential applications and limitations in treating hematological disorders (Rowinsky et al., 1990).
Safety and Hazards
N-Hexadecylacetamide is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
N-hexadecylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20/h3-17H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGQRPGQTOSEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391447 | |
| Record name | Acetamide, N-hexadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14303-96-9 | |
| Record name | Acetamide, N-hexadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-](/img/structure/B3047571.png)











![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3047592.png)
